N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that features a unique combination of functional groups, including a benzothiazole ring, a morpholinosulfonyl group, and a pyridinylmethyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzothiazole Ring: This step involves the cyclization of 4,6-dimethyl-2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole core.
Introduction of the Morpholinosulfonyl Group: The benzothiazole intermediate is then reacted with morpholine and a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) to introduce the morpholinosulfonyl group.
Attachment of the Pyridinylmethyl Group: Finally, the compound is coupled with 2-chloromethylpyridine in the presence of a base (e.g., potassium carbonate) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the sulfonyl group to a sulfide.
Substitution: The benzamide and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzothiazole derivatives in various chemical reactions.
Biology
In biological research, N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide
- N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
- 4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide
Uniqueness
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the benzothiazole and morpholinosulfonyl groups, along with the pyridinylmethyl moiety, provides a versatile scaffold for further chemical modifications and potential therapeutic applications.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and uniqueness compared to similar compounds
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonyl-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4S2/c1-18-15-19(2)24-23(16-18)35-26(28-24)30(17-21-5-3-4-10-27-21)25(31)20-6-8-22(9-7-20)36(32,33)29-11-13-34-14-12-29/h3-10,15-16H,11-14,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGCRIHIUUMRAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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